Dechloro perphenazine

Description

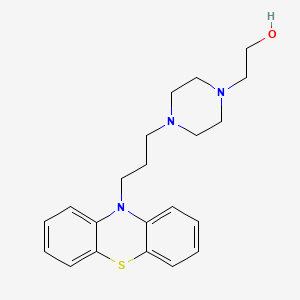

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUZVPIJXZDXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3533-97-9 | |

| Record name | Dechloro perphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003533979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DECHLORO PERPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/725URK91YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Dechloro Perphenazine: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dechloro perphenazine, the dechlorinated analogue of the typical antipsychotic perphenazine, represents a significant structural modification that is predicted to alter its pharmacological profile. While direct, quantitative data on this compound is limited in publicly accessible literature, its known qualitative activity as a dopamine D2, α-adrenergic, and σ-receptor ligand provides a framework for understanding its mechanism of action. This guide provides a comprehensive analysis of this compound's presumed mechanism, drawing detailed comparisons with its well-characterized parent compound, perphenazine. By examining the established pharmacology of perphenazine, we can infer the likely downstream signaling effects and functional consequences of this compound's receptor interactions. This document details the receptor binding profiles, illustrates key signaling pathways, and provides robust, field-proven experimental protocols for the in-vitro and in-vivo characterization of such compounds, offering a foundational resource for further research and development.

Section 1: Introduction to this compound and its Pharmacological Context

Perphenazine is a potent, first-generation (typical) antipsychotic of the piperazinyl phenothiazine class, which has been in clinical use for decades for the treatment of schizophrenia and severe nausea.[1][2] Its mechanism of action is primarily attributed to its high-affinity antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] Like many pharmaceuticals, perphenazine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites, including 7-hydroxyperphenazine and N-dealkylperphenazine.[5][6]

This compound (CAS #: 3533-97-9), also known as Perphenazine Related Compound B, is the structural analogue of perphenazine lacking the chlorine atom on the phenothiazine ring.[7][8] This single atomic substitution can significantly impact a molecule's electronic distribution, lipophilicity, and ultimately, its interaction with biological targets. While empirical data is scarce, this compound is qualitatively described as a dopamine D2 receptor antagonist, an α-adrenergic receptor antagonist, and a σ-receptor agonist.[7] Understanding the precise nature of these interactions is crucial for elucidating its potential therapeutic efficacy and side-effect profile relative to its parent compound.

Section 2: Molecular Pharmacology and Mechanism of Action

The antipsychotic effect of typical antipsychotics is strongly correlated with their ability to block D2 receptors in the brain's mesolimbic pathway.[9] The removal of the electron-withdrawing chlorine atom from the phenothiazine nucleus to create this compound would be expected to alter the affinity of the molecule for its target receptors.

Receptor Binding Profile: A Comparative Analysis

| Receptor Subtype | Perphenazine Ki (nM) | Putative Role in Antipsychotic Action |

| Dopamine Receptors | ||

| Dopamine D2 | 0.14 - 0.7 | Primary target for antipsychotic efficacy.[1] |

| Dopamine D1 | 17 - 56 | May contribute to cognitive effects and side effects. |

| Dopamine D3 | 0.3 | Similar to D2, involved in mood and cognition.[1] |

| Serotonin Receptors | ||

| 5-HT2A | 3.6 - 8.6 | Antagonism may mitigate extrapyramidal symptoms (EPS).[4] |

| 5-HT1A | 210 | Potential role in anxiolytic and antidepressant effects. |

| 5-HT2C | 17 | May be involved in appetite regulation and mood. |

| Adrenergic Receptors | ||

| Alpha-1 (α1) | 1.8 - 9.1 | Antagonism linked to orthostatic hypotension and sedation.[4] |

| Histamine Receptors | ||

| Histamine H1 | 1.5 - 2.1 | Antagonism is a primary cause of sedation and weight gain.[4] |

| Muscarinic Receptors | ||

| Muscarinic M1 | 100 - 240 | Antagonism leads to anticholinergic side effects (dry mouth, blurred vision). |

Note: Ki values are compiled from various sources and may differ based on experimental conditions. The data for perphenazine provides a reference for the expected multi-receptor activity of its analogues.

Based on its qualitative description, this compound's antagonism at D2 and α-adrenergic receptors aligns with the profile of its parent compound. The additional characterization as a sigma (σ) receptor agonist suggests a potentially more complex mechanism that could modulate glutamatergic neurotransmission and influence cognitive symptoms, a feature of interest in modern antipsychotic drug development.

Downstream Signaling Pathways of D2 Receptor Antagonism

The primary therapeutic action of this compound is presumed to be mediated by its blockade of the dopamine D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By acting as an antagonist, this compound prevents dopamine from binding, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels in hyperdopaminergic states.

Below is a diagram illustrating this fundamental signaling pathway.

Caption: D2 receptor antagonism by this compound.

Section 3: Methodologies for Elucidating Mechanism of Action

To rigorously characterize the mechanism of action of a compound like this compound, a multi-tiered experimental approach is required, progressing from molecular interactions to functional cellular responses and finally to in-vivo behavioral effects.

Experimental Workflow

The logical progression of experiments is crucial for building a comprehensive pharmacological profile. This workflow ensures that each step validates and builds upon the last, from initial target identification to preclinical proof of concept.

References

- 1. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Perphenazine - Wikipedia [en.wikipedia.org]

- 5. In-vivo cytogenetic effects of perphenazine and chlorpromazine: a negative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psychiatrist.com [psychiatrist.com]

- 7. Perphenazine Related Compound B Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 8. scielo.br [scielo.br]

- 9. Perphenazine in Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetic and Bioavailability Profiling of Novel Phenothiazine Analogs: A Dechloro-Perphenazine Case Study

Preamble: Navigating the Known and the Novel

This guide addresses the topic of the pharmacokinetics and bioavailability of Dechloro-perphenazine. It is critical to establish at the outset that "Dechloro-perphenazine" is not a recognized pharmaceutical entity with publicly available, validated pharmacokinetic data. Therefore, this document is structured as an in-depth technical whitepaper for researchers, scientists, and drug development professionals, outlining the principles and methodologies required to fully characterize the pharmacokinetic profile of a novel phenothiazine derivative. We will use the well-documented antipsychotic drug, perphenazine, as a primary structural analog and reference compound. The removal of the chlorine atom from the phenothiazine ring, while seemingly minor, can induce significant changes in physicochemical properties, profoundly impacting the molecule's absorption, distribution, metabolism, and excretion (ADME). This guide provides the scientific rationale and detailed protocols to investigate these potential differences systematically.

The Structural Imperative: From Perphenazine to its Dechlorinated Analog

Perphenazine is a piperazinyl phenothiazine, a class of typical antipsychotics.[1][2] Its structure is characterized by a tricyclic phenothiazine core, a chloro-substituent at the 2-position, and a propyl-piperazine-ethanol side chain at the N-10 position.

The hypothetical Dechloro-perphenazine would possess an identical structure, absent the chlorine atom on the phenothiazine ring. This single atomic change is the starting point for our pharmacokinetic investigation, as it is predicted to alter the molecule's lipophilicity (LogP) and electronic distribution. A decrease in lipophilicity could influence membrane permeability, plasma protein binding, and volume of distribution. Furthermore, the absence of the electron-withdrawing chlorine atom may alter the reactivity of the phenothiazine core, potentially leading to different metabolic pathways.

Anticipated Pharmacokinetic Profile: A Four-Pillar Analysis (ADME)

The pharmacokinetic journey of a drug can be dissected into four key processes: Absorption, Distribution, Metabolism, and Excretion. We will explore each, using perphenazine's known parameters as a baseline to hypothesize the profile of a dechlorinated analog.

Absorption and Bioavailability

Perphenazine is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high membrane permeability.[3] Following oral administration, it is well-absorbed but subject to extensive first-pass metabolism in the liver, resulting in a variable and relatively low oral bioavailability of approximately 20% to 40%.[1][4][5][6][7]

-

Causality Insight: The high lipophilicity of perphenazine contributes to its poor solubility in the gastrointestinal lumen but facilitates its high permeability across the intestinal wall.[3][6] The significant first-pass effect is a major limiting factor for its systemic availability.[7][8] For Dechloro-perphenazine, a potential slight increase in aqueous solubility might marginally improve dissolution, but the dominant factor determining its bioavailability will likely remain the extent of its first-pass metabolism.

Distribution

Phenothiazines are highly lipophilic and extensively bind to plasma proteins. Consequently, they have large apparent volumes of distribution (Vd), indicating significant distribution into tissues.[9] Perphenazine is no exception, with a Vd reported to be between 10 to 34 L/kg.[5]

-

Expertise & Experience: A large Vd implies that the drug is not primarily confined to the bloodstream but is widely distributed throughout the body, including the central nervous system (CNS), which is crucial for its antipsychotic activity. The extent of plasma protein binding and tissue partitioning will be critical parameters to determine for Dechloro-perphenazine, as they influence the concentration of free, pharmacologically active drug.

Metabolism: The Core of Phenothiazine Biotransformation

Metabolism is the most complex and consequential phase for phenothiazines. Perphenazine is extensively metabolized in the liver, primarily by the Cytochrome P450 (CYP) enzyme system.[2][4][10]

Key metabolic pathways for perphenazine include:

-

Sulfoxidation: Formation of Perphenazine sulfoxide.[3][8][11]

-

Aromatic Hydroxylation: Primarily leading to 7-hydroxyperphenazine.[3]

-

N-dealkylation: Removal of the side chain to form N-dealkylperphenazine (DAPZ).[3][12]

-

Glucuronidation: Conjugation of hydroxylated metabolites.[2][3]

The primary enzymes responsible are CYP2D6, with contributions from CYP1A2, CYP3A4, and CYP2C19.[3][10] Notably, metabolites like 7-hydroxyperphenazine may retain pharmacological activity, and DAPZ can be found in plasma at concentrations 1.5 to 2 times that of the parent drug.[3][12]

-

Trustworthiness through Mechanistic Prediction: For Dechloro-perphenazine, the same primary pathways are expected. However, the absence of the chlorine atom at the 2-position could alter the regioselectivity of aromatic hydroxylation. This necessitates a full metabolite identification study to ensure that no unique or disproportionate metabolic pathways are introduced.

Excretion

The metabolites of perphenazine, being more polar than the parent drug, are excreted primarily through the urine and to a lesser extent in the feces.[4][13] Very little of the unchanged drug is excreted by the kidneys.[13] The elimination half-life of perphenazine is approximately 9 to 12 hours, though it can extend up to 20 hours.[1][4]

Experimental Design: A Self-Validating Protocol for PK Characterization

To definitively establish the pharmacokinetic profile of Dechloro-perphenazine, a series of validated in vivo and in vitro experiments are required.

In Vivo Pharmacokinetic and Bioavailability Study Protocol

This protocol outlines a standard rodent study to determine key pharmacokinetic parameters and absolute bioavailability.

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd), and absolute oral bioavailability of Dechloro-perphenazine in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein) for serial blood sampling.

-

Dosing Groups:

-

Group 1 (Intravenous): Administer a single 1 mg/kg bolus dose of Dechloro-perphenazine in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) via the tail vein.

-

Group 2 (Oral): Administer a single 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect serial blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Processing: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of Dechloro-perphenazine in plasma samples using a validated LC-MS/MS method (see Section 3.3).

-

Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters. Absolute bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Below is a diagram illustrating the experimental workflow for this in vivo study.

Caption: Workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Protocol: Metabolite Identification and Reaction Phenotyping

Objective: To identify the major metabolic pathways and the specific CYP enzymes responsible for the metabolism of Dechloro-perphenazine.

Methodology:

-

Metabolic Stability Assay:

-

Incubate Dechloro-perphenazine (1 µM) with human liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system.

-

Collect aliquots at various time points (0, 5, 15, 30, 60 min) and quench the reaction with ice-cold acetonitrile.

-

Analyze the remaining parent drug concentration by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[10] This provides an early indication of the extent of hepatic metabolism.

-

-

Metabolite Identification:

-

Perform a scaled-up incubation from the stability assay for a longer duration (e.g., 60-120 min).

-

Analyze the samples using high-resolution mass spectrometry (e.g., Q-TOF LC/MS) to detect and identify potential metabolites based on their mass shifts from the parent drug (e.g., +16 Da for hydroxylation, +16 Da for sulfoxidation, -C2H4O for N-dealkylation of the ethanol group).

-

-

CYP Reaction Phenotyping:

-

Incubate Dechloro-perphenazine with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Measure the rate of metabolite formation for each isozyme.

-

The enzymes that produce metabolites at the highest rate are identified as the primary contributors to the drug's metabolism.

-

The following diagram outlines the logical flow for in vitro metabolism studies.

Caption: Decision tree for in vitro metabolism studies.

Bioanalytical Method: LC-MS/MS

For robust quantification, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated. This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[14]

Protocol Outline:

-

Sample Preparation: A simple protein precipitation is often effective.[14] To 100 µL of plasma, add 300 µL of acetonitrile containing a stable isotope-labeled internal standard (e.g., Dechloro-perphenazine-d4). Vortex and centrifuge to pellet proteins.

-

Chromatography: Separate the analyte from matrix components on a C18 reversed-phase column.

-

Mass Spectrometry: Use a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard to ensure specificity.

-

Validation: Validate the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation. The table below shows the key pharmacokinetic parameters of perphenazine, which would serve as a benchmark for the data obtained for Dechloro-perphenazine.

| Parameter | Perphenazine Value | Reference(s) | Dechloro-perphenazine Value |

| Bioavailability (F) | ~20-40% | [1][4][5] | To be determined |

| Tmax (Oral) | 1–3 hours | [13][15] | To be determined |

| Elimination Half-life (t½) | 9–12 hours | [1][4] | To be determined |

| Volume of Distribution (Vd) | 10–34 L/kg | [5] | To be determined |

| Systemic Clearance (CL) | ~100 L/h | [5][8] | To be determined |

| Primary Metabolizing Enzyme | CYP2D6 | [3][5] | To be determined |

Conclusion

While direct pharmacokinetic data for Dechloro-perphenazine is unavailable, this guide provides a robust, scientifically-grounded framework for its complete characterization. By leveraging the extensive knowledge of its structural analog, perphenazine, we can formulate precise hypotheses and design definitive experiments. The outlined protocols for in vivo studies, in vitro metabolism assays, and bioanalytical method validation constitute a comprehensive and self-validating system to elucidate the absorption, distribution, metabolism, and excretion of this novel chemical entity. The resulting data package will be essential for any future non-clinical and clinical development, providing the foundational understanding of the compound's behavior in a biological system.

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Perphenazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetic studies of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 10. benchchem.com [benchchem.com]

- 11. Clinical pharmacokinetic studies of perphenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rroij.com [rroij.com]

- 14. benchchem.com [benchchem.com]

- 15. Perphenazine Monograph for Professionals - Drugs.com [drugs.com]

Dechloro Perphenazine: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Chemical Structure, Properties, and Putative Biological Profile of a Key Perphenazine Analogue

Introduction

Dechloro perphenazine, known chemically as 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol, is a significant analogue and a specified impurity of the potent antipsychotic drug, perphenazine.[1][2] As a dechlorinated derivative, it shares the core phenothiazine structure responsible for the therapeutic effects of this class of drugs, yet the absence of the chlorine atom on the phenothiazine ring system may subtly alter its physicochemical and pharmacological properties. This guide provides a detailed technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, physicochemical characteristics, inferred pharmacological profile, and relevant methodologies for its synthesis and analysis.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized by a phenothiazine nucleus linked via a propyl chain to a piperazine ring, which in turn is substituted with a hydroxyethyl group.[1] The key distinction from its parent compound, perphenazine, is the absence of a chlorine atom at the 2-position of the phenothiazine ring.[3]

Below is a summary of its key chemical and physical properties:

| Property | Value | Source(s) |

| IUPAC Name | 2-(4-(3-(10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol | [1][2] |

| Synonyms | This compound, Perphenazine related compound B, Perphenazine specified impurity B | [1] |

| CAS Number | 3533-97-9 | [1] |

| Molecular Formula | C21H27N3OS | [1][2] |

| Molecular Weight | 369.53 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | >98% (commercially available) | [1] |

| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term | [1] |

Structural Visualization

The chemical structure of this compound can be visualized as follows:

References

In vitro and in vivo discovery studies of Dechloro perphenazine

An In-Depth Technical Guide to the In Vitro and In Vivo Discovery of Dechloro Perphenazine

Authored by a Senior Application Scientist

Foreword: The Rationale for Dechlorination in Phenothiazine Scaffolds

The phenothiazine class of antipsychotics, pioneered by compounds like chlorpromazine and perphenazine, represents a cornerstone in the pharmacological management of schizophrenia.[1][2] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathways of the brain.[3][4][5] Perphenazine, a potent piperazinyl phenothiazine, has been in clinical use for decades, effectively managing the positive symptoms of schizophrenia.[2][6] However, its clinical utility is often hampered by a range of side effects, including extrapyramidal symptoms (EPS), sedation, and anticholinergic effects, which stem from its activity at other receptors like histamine H1 and alpha-1 adrenergic receptors.[3][7]

The discovery and characterization of this compound, the dechlorinated analogue of perphenazine, is a logical step in elucidating the structure-activity relationships (SAR) of this important scaffold.[8] The chlorine atom at the 2-position of the phenothiazine ring is known to influence the electronic properties and conformation of the molecule, which in turn affects its receptor binding profile and metabolic stability. By removing this halogen, we can investigate its contribution to both on-target potency and off-target liabilities. This guide provides a comprehensive framework for the in vitro and in vivo studies required to fully characterize this compound, from initial synthesis to preclinical evaluation.

Part 1: Synthesis and Characterization of this compound

The synthesis of phenothiazine derivatives is a well-established area of medicinal chemistry.[1][9][10] A plausible synthetic route to this compound (4-(3-(10H-phenothiazin-10-yl)propyl)-1-piperazineethanol) begins with the core phenothiazine heterocycle.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 10H-phenothiazine.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

-

Step 1: Alkylation of Phenothiazine. To a solution of 10H-phenothiazine in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0°C. Allow the reaction to stir for 30 minutes. Add 1-bromo-3-chloropropane dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 10-(3-chloropropyl)-10H-phenothiazine.

-

Step 2: Nucleophilic Substitution. Combine 10-(3-chloropropyl)-10H-phenothiazine, 1-(2-hydroxyethyl)piperazine, sodium iodide (NaI), and potassium carbonate (K2CO3) in acetonitrile. Heat the mixture to reflux and monitor by thin-layer chromatography until the starting material is consumed.[9][10] Cool the reaction, filter, and concentrate the filtrate. Purify the resulting crude material by column chromatography to yield this compound.

-

Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Part 2: In Vitro Discovery and Profiling

The in vitro phase is designed to establish the fundamental pharmacological profile of this compound. The primary hypothesis is that the removal of the chlorine atom may alter the affinity for the primary target (D2 receptor) and potentially reduce off-target interactions.

Receptor Binding Affinity Studies

The initial step is to determine the binding affinity (Ki) of this compound at a panel of receptors known to be modulated by perphenazine. This is crucial for understanding its potential efficacy and side-effect profile.[11]

Experimental Protocol: Radioligand Binding Assays

-

Target Receptors: Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic.

-

Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptors (e.g., HEK293 or CHO cells).

-

Radioligands:

-

Assay Procedure:

-

Incubate the cell membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the test compound (this compound) and a reference compound (Perphenazine).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of the drug that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticipated Data Presentation

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | H1 Ki (nM) | Alpha-1 Ki (nM) |

| Perphenazine | 0.5 - 1.5 | 5 - 15 | 2 - 5 | 1 - 4 |

| This compound | To be determined | To be determined | To be determined | To be determined |

Note: Perphenazine values are representative ranges from literature.

Functional Activity Assays

Binding affinity does not reveal whether a compound is an agonist, antagonist, or partial agonist. Functional assays are required to determine the compound's effect on receptor signaling.[14] Since the dopamine D2 receptor is a Gi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[15][16]

Experimental Protocol: cAMP Functional Assay

-

Cell Line: Use a CHO or HEK293 cell line stably expressing the human dopamine D2 receptor.

-

Assay Principle:

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to generate a baseline level of cAMP.

-

Antagonist Mode: Add a range of concentrations of this compound in the presence of a fixed concentration of a D2 agonist (e.g., quinpirole). An antagonist will reverse the agonist-induced decrease in cAMP.

-

Agonist Mode: Add a range of concentrations of this compound alone to determine if it can inhibit cAMP production.

-

-

cAMP Detection: Quantify intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[15]

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the drug concentration.

-

Antagonist Mode: Determine the IC50 value (the concentration of antagonist that reverses 50% of the agonist response).

-

Agonist Mode: Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Caption: A streamlined workflow for in vitro characterization.

Part 3: In Vivo Discovery Studies

Following a promising in vitro profile, in vivo studies in rodent models are essential to understand the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of this compound.

Pharmacokinetic (PK) Studies

The goal of PK studies is to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Perphenazine itself has low oral bioavailability (~40%) due to extensive first-pass metabolism, primarily by the CYP2D6 enzyme.[5][17][18] The removal of the chlorine atom could potentially alter its metabolic fate.

Experimental Protocol: Rodent Pharmacokinetic Study

-

Administration:

-

Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance and volume of distribution.

-

Oral (PO) Group: Administer a single oral gavage dose (e.g., 10 mg/kg) to determine oral bioavailability.

-

-

Sample Collection: Collect serial blood samples from the tail or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

-

Bioanalysis:

-

Separate plasma by centrifugation.

-

Extract this compound from the plasma using liquid-liquid extraction or solid-phase extraction.

-

Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the plasma concentration versus time for both IV and PO routes.

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

-

Key Pharmacokinetic Parameters

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the concentration-time curve |

| t½ | Elimination half-life |

| CL | Clearance |

| Vd | Volume of distribution |

| F% | Oral Bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100) |

Pharmacodynamic (PD) / Efficacy Studies

To assess the potential antipsychotic activity of this compound, a behavioral model that reflects the hyperdopaminergic state associated with psychosis is employed.[20][21] The amphetamine- or apomorphine-induced hyperactivity model is a standard screening tool.[22]

Experimental Protocol: Amphetamine-Induced Hyperactivity Model

-

Animal Model: Male mice or rats.

-

Procedure:

-

Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitors).

-

Administer this compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

After a predetermined pretreatment time (based on PK data, e.g., 30-60 minutes), administer a psychostimulant such as d-amphetamine (e.g., 2-5 mg/kg).

-

Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing counts) for 60-90 minutes.

-

-

Data Analysis:

-

Compare the locomotor activity of the drug-treated groups to the vehicle-treated group.

-

A successful antipsychotic candidate will dose-dependently attenuate the hyperactivity induced by amphetamine.

-

Calculate the dose that produces a 50% reduction in hyperactivity (ED50).

-

Caption: Antagonism of the D2 receptor by this compound.

Part 4: Data Integration and Candidate Progression

The culmination of these discovery studies is the integration of in vitro and in vivo data to form a comprehensive profile of this compound. Key questions to be answered include:

-

Potency and Selectivity: How does the D2 receptor affinity and functional potency of this compound compare to perphenazine? Has the removal of chlorine improved selectivity by reducing affinity for off-target receptors like H1 and alpha-1?

-

Pharmacokinetics: Does this compound possess a more favorable PK profile? For instance, has its bioavailability improved, or is its half-life more suitable for a once-daily dosing regimen?

-

In Vivo Efficacy: Does the compound demonstrate efficacy in a relevant animal model of psychosis? What is the therapeutic window between the efficacious dose (ED50) and doses that may cause side effects (e.g., catalepsy, a predictor of EPS)?

A successful outcome would be a compound that retains or improves upon the D2 antagonist potency of perphenazine while demonstrating a cleaner off-target profile and a more favorable pharmacokinetic profile. Such a result would provide a strong rationale for progressing this compound into more advanced preclinical safety and toxicology studies, ultimately paving the way for potential clinical development.

References

- 1. Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perphenazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 4. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. youtube.com [youtube.com]

- 6. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Perphenazine Tablets (Perphenazine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. medkoo.com [medkoo.com]

- 9. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The affinity of antipsychotic drugs to dopamine and serotonin 5-HT2 receptors determines their effects on prefrontal-striatal functional connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Time-related changes in serum perphenazine, striatal 3H-spiperone binding and regional brain acid metabolites of dopamine and 5-hydroxy-tryptamine after a single dose of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antipsychotic drug effects on dopamine and serotonin receptors: in vitro binding and in vivo turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The rat brain as a "deep compartment" in the kinetics of a common metabolite of prochlorperazine and perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. imprs-tp.mpg.de [imprs-tp.mpg.de]

- 21. acnp.org [acnp.org]

- 22. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Identifying the molecular targets of Dechloro perphenazine

An In-Depth Technical Guide to Identifying the Molecular Targets of Dechloro perphenazine

Abstract

This compound, the dechlorinated analog of the well-characterized antipsychotic perphenazine, presents a compelling case for molecular target identification. While its structural similarity to perphenazine suggests an overlapping pharmacological profile, a comprehensive deconvolution of its molecular targets is essential for understanding its precise mechanism of action, potential therapeutic applications, and off-target effects. This guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically identify and validate the molecular targets of this compound. We will explore both hypothesis-driven and unbiased screening methodologies, delving into the causality behind experimental choices and presenting self-validating protocols. This document is intended to serve as a practical, in-depth resource, integrating established techniques with expert insights to navigate the complexities of target identification in drug discovery.

Introduction: The Rationale for Target Deconvolution of this compound

Perphenazine is a typical antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1][2][3][4] It also exhibits activity at other receptors, including serotonergic, adrenergic, and histaminergic receptors.[1] this compound, as its direct analog, is presumed to share some of these targets.[5] However, the absence of the chloro group on the phenothiazine ring may alter its binding affinities and lead to a unique polypharmacological profile.[6][7] A thorough investigation into its molecular targets is therefore crucial for several reasons:

-

Mechanism of Action (MoA) Elucidation: Precisely defining the direct binding partners of this compound will clarify its MoA, moving beyond assumptions based on its parent compound.

-

Therapeutic Repurposing: Identifying novel targets could open avenues for repositioning this compound for new therapeutic indications.[8]

-

Safety and Toxicology: A comprehensive target profile will enable the prediction of potential off-target effects and adverse drug reactions.

-

Lead Optimization: Understanding the structure-activity relationship (SAR) by comparing the target profiles of perphenazine and this compound can guide the design of more selective and potent derivatives.

This guide will focus on a multi-pronged approach, combining established, robust methodologies to build a high-confidence portfolio of this compound's molecular targets.

Strategic Overview: A Multi-Faceted Approach to Target Identification

A successful target identification strategy for a small molecule like this compound should not rely on a single method. Instead, a combination of orthogonal approaches provides a more robust and validated dataset. We advocate for a parallel workflow that includes both affinity-based and label-free methods.

Caption: A multi-phase workflow for this compound target identification.

Unbiased Target Discovery: Casting a Wide Net

The initial phase of target identification should aim to capture a broad range of potential binding partners without preconceived bias. Here, we detail two powerful, complementary techniques: Affinity Chromatography coupled with Mass Spectrometry and the Cellular Thermal Shift Assay (CETSA).

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classic and robust method relies on the immobilization of the small molecule to capture its binding partners from a complex biological sample, such as a cell lysate.[9][10][11] The captured proteins are then identified by mass spectrometry.

Causality Behind Experimental Choices:

The success of AC-MS hinges on the design of the affinity probe. A linker must be attached to a position on this compound that is not critical for target binding. Based on the structure of perphenazine and its derivatives, the hydroxyl group on the ethanolamine side chain is a suitable point for linker attachment, as modifications at this position are less likely to disrupt the core pharmacophore's interaction with its targets.[7][12]

Experimental Protocol: On-Bead Affinity Matrix Approach

-

Synthesis of this compound-linker-bead conjugate:

-

Synthesize a derivative of this compound with a reactive functional group (e.g., a carboxylic acid or an amine) on the ethanolamine side chain.

-

Covalently couple the derivatized this compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose or tosyl-activated magnetic beads) via a flexible linker like polyethylene glycol (PEG) to minimize steric hindrance.[13]

-

-

Preparation of Cell Lysate:

-

Culture relevant cells (e.g., human neuroblastoma SH-SY5Y or astrocytoma U-373 MG cells) to a high density.[14]

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble material.

-

-

Affinity Pull-down:

-

Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

-

For a competition control, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise unique protein bands from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.

-

Data Presentation: AC-MS Hit Prioritization

| Protein ID | Spectral Counts (Test) | Spectral Counts (Control) | Spectral Counts (Competition) | Fold Enrichment | Biological Function |

| Protein A | 150 | 5 | 10 | 30 | G-protein coupled receptor |

| Protein B | 80 | 2 | 5 | 40 | Ion channel |

| Protein C | 25 | 20 | 22 | 1.25 | Cytoskeletal protein |

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method that assesses target engagement in a physiological context by measuring changes in protein thermal stability upon ligand binding.[15][16][17][18] A drug binding to its target protein generally increases the protein's resistance to heat-induced denaturation.[15][18]

Causality Behind Experimental Choices:

CETSA's key advantage is its label-free nature, avoiding potential artifacts from chemical modification of the drug.[18] It also allows for the confirmation of target engagement in intact cells, providing a more physiologically relevant readout.[15][16] This is crucial for validating hits from in vitro methods like AC-MS.

Experimental Protocol: CETSA with Western Blotting

-

Cell Treatment:

-

Culture cells of interest in multi-well plates.

-

Treat the cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specified time.

-

-

Heating:

-

Heat the plates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

-

-

Protein Quantification:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the abundance of the target protein in the soluble fraction at each temperature by Western blotting using a specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble protein as a function of temperature for both vehicle- and drug-treated samples to generate melting curves. A rightward shift in the melting curve for the drug-treated sample indicates target stabilization.

-

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Target Validation and Hypothesis Testing

Once a list of potential targets is generated from the unbiased screens, the next critical step is to validate these interactions and test the initial hypotheses derived from the parent compound, perphenazine.

Direct Binding Assays

Direct binding assays are essential to confirm a physical interaction between this compound and the putative target protein and to quantify the binding affinity.

Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine if this compound binds to the Dopamine D2 receptor (D2R) and to measure its binding affinity (Ki).

-

Materials:

-

Assay Setup:

-

In a 96-well plate, add the D2R membrane preparation.

-

Add a fixed concentration of [³H]Spiperone (typically at its Kd value).

-

Add increasing concentrations of this compound.

-

For total binding wells, add only the radioligand and membranes.

-

For non-specific binding wells, add radioligand, membranes, and a saturating concentration of haloperidol.

-

-

Incubation and Termination:

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[19]

-

-

Quantification:

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Cellular Functional Assays

Confirming that the binding of this compound to a target leads to a functional consequence is the ultimate validation.

Experimental Protocol: cAMP Assay for D2 Receptor Functional Antagonism

The D2 receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[20] An antagonist will block this effect.

-

Cell Culture:

-

Use a cell line stably expressing the human D2R and a cAMP biosensor (e.g., using Nomad biosensor technology).[20]

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with increasing concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a D2R agonist (e.g., quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor like IBMX.

-

-

Signal Detection:

-

Measure the intracellular cAMP levels using a plate reader capable of detecting the biosensor's signal (e.g., fluorescence).

-

-

Data Analysis:

-

Plot the cAMP response against the log concentration of this compound to determine its IC50 for functional antagonism.

-

Potential Targets and Signaling Pathways

Based on the pharmacology of perphenazine, the following are high-priority targets and pathways to investigate for this compound.[1][2][4][5]

-

Dopamine D2 Receptor: As discussed, this is a primary target for perphenazine and likely for its dechlorinated analog. Antagonism of D2R is central to the antipsychotic effects of this class of drugs.[1][2][3][4]

-

Histamine H1 Receptor: Perphenazine is known to be an H1 receptor antagonist, which contributes to its sedative side effects.[1][21] The H1 receptor is a Gq-coupled GPCR that activates the phospholipase C (PLC) signaling pathway upon activation by histamine.[21][22]

Caption: Simplified Histamine H1 Receptor signaling pathway.

-

Sigma Receptors (σ1 and σ2): Perphenazine has affinity for sigma receptors, which are intracellular chaperone proteins involved in cellular stress responses and ion channel modulation.[23][24][25][26][27] The functional consequences of ligand binding to these receptors are complex and context-dependent.

Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive and robust framework for the deconvolution of this compound's molecular targets. By integrating unbiased discovery techniques like AC-MS and CETSA with rigorous validation through direct binding and functional assays, researchers can build a high-confidence target profile. This knowledge is paramount for understanding the full pharmacological spectrum of this compound, paving the way for potential therapeutic applications and a deeper understanding of phenothiazine pharmacology. Future work should focus on in vivo target engagement studies and exploring the downstream effects of target modulation on cellular and physiological systems.

References

- 1. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 2. Perphenazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. Perphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C21H27N3OS | CID 6611263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perphenazine | C21H26ClN3OS | CID 4748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In vitro anticancer activity of fluphenazine, perphenazine and prochlorperazine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-(4-(3-(2-Chloro-10H-phenothiazin-10-yl)propyl)-1-piperazinyl)ethyl decanoate | C31H44ClN3O2S | CID 62873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pelagobio.com [pelagobio.com]

- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. CETSA [cetsa.org]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. innoprot.com [innoprot.com]

- 21. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 22. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 24. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 27. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Contributors: A Technical Guide to the Metabolites of Perphenazine and Their Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perphenazine, a piperazinyl phenothiazine, has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades.[1] Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors.[2] However, the journey of perphenazine in the body is far from simple. Following administration, it undergoes extensive metabolism, primarily in the liver, giving rise to a host of metabolites.[3] While often viewed as mere byproducts of drug clearance, these metabolites are pharmacologically active entities in their own right, with the potential to contribute to both the therapeutic and adverse effects of the parent drug.[2]

This guide provides an in-depth exploration of the major metabolites of perphenazine, with a particular focus on their formation, pharmacological activity, and the analytical and experimental methodologies used to characterize them. While the term "dechloro perphenazine" suggests an interest in a specific analogue, publicly available information on its unique metabolites is scarce. This compound is recognized as the dechlorinated analogue of perphenazine and is primarily used as a research chemical with known activity as a D2 dopamine receptor antagonist, α-adrenergic receptor antagonist, and σ-receptor agonist.[4] This guide will, therefore, focus on the well-documented and clinically relevant metabolites of the parent compound, perphenazine.

I. The Metabolic Fate of Perphenazine: Pathways and Key Players

Perphenazine is extensively metabolized through several key pathways, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation.[3] The cytochrome P450 (CYP) enzyme system is the primary driver of these transformations, with CYP2D6 playing a major role.[5][6] However, other isoforms, including CYP1A2, CYP3A4, and CYP2C19, also contribute significantly, particularly to the N-dealkylation pathway.[7] The interplay of these enzymes leads to the formation of three principal metabolites:

-

Perphenazine Sulfoxide

-

7-Hydroxyperphenazine

-

N-dealkylperphenazine (DAPZ)

The genetic polymorphism of CYP2D6 can lead to significant inter-individual variations in perphenazine metabolism, affecting plasma concentrations of the parent drug and its metabolites and potentially influencing clinical outcomes and side effect profiles.[6]

Caption: Major metabolic pathways of perphenazine.

II. Pharmacological Profile of Perphenazine Metabolites

The metabolites of perphenazine are not inert molecules; they possess distinct pharmacological profiles that can modulate the overall effect of the parent drug. Their activity is primarily defined by their binding affinities to various neurotransmitter receptors, particularly dopamine and serotonin receptors.

A. Receptor Binding Affinities

The following table summarizes the known receptor binding affinities of perphenazine and its major metabolites.

| Compound | Dopamine D2 Receptor Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Affinity (Ki, nM) | α1-Adrenergic Receptor Affinity (Ki, nM) | α2-Adrenergic Receptor Affinity (Ki, nM) |

| Perphenazine | Potent antagonist | Moderate antagonist | Moderate antagonist | Weak antagonist |

| Perphenazine Sulfoxide | 5.9[8] | - | 24[8] | 683[8] |

| 7-Hydroxyperphenazine | Higher than 5-HT2A affinity[9] | Lower than D2 affinity[9] | - | - |

| N-dealkylperphenazine (DAPZ) | Lower than 5-HT2A affinity[9] | Higher than D2 affinity[9] | - | - |

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and direct comparative values are not always available.

B. Functional Activity and Clinical Implications

Perphenazine Sulfoxide: This metabolite demonstrates a significant affinity for D2 and α1-adrenergic receptors.[8] Its contribution to the overall antipsychotic effect is plausible, though likely less potent than perphenazine itself. Interestingly, it has also been shown to inhibit glutamate dehydrogenase in vitro and may influence platelet aggregation.[8][10]

7-Hydroxyperphenazine: This metabolite retains a higher affinity for D2 receptors compared to 5-HT2A receptors, suggesting a pharmacological profile similar to the parent drug.[9] Its activity is considered comparable to that of perphenazine in vitro.[7] The formation of this metabolite is significantly influenced by CYP2D6 activity.

N-dealkylperphenazine (DAPZ): DAPZ presents a unique profile with a higher affinity for 5-HT2A receptors than for D2 receptors, a characteristic shared by some atypical antipsychotics.[9] This has led to the hypothesis that DAPZ might contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms (EPS). However, clinical studies in elderly patients have not found a direct correlation between DAPZ concentrations and the onset of EPS.[9] This may be due to its lower overall potency at these receptors compared to perphenazine.[9]

III. Experimental Protocols for Metabolite Characterization

A thorough understanding of perphenazine metabolites requires robust analytical and experimental methodologies. This section outlines key protocols for their identification, quantification, and functional characterization.

A. Analytical Methods for Quantification

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of perphenazine and its metabolites in biological matrices.

-

Principle: The method relies on the differential partitioning of the analytes between a stationary phase (e.g., C18 column) and a mobile phase.

-

Sample Preparation:

-

Plasma samples are typically subjected to protein precipitation using acetonitrile or methanol.[11]

-

This is followed by liquid-liquid extraction to isolate the analytes of interest.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed.[11]

-

Detection: UV detection at a specific wavelength (e.g., 265 nm) is often used.[11]

-

-

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.[11]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the analysis of perphenazine and its metabolites, making it the gold standard for therapeutic drug monitoring and pharmacokinetic studies.[12][13]

-

Principle: This technique couples the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer.

-

Sample Preparation: A simple protein precipitation step is often sufficient.[12][14]

-

LC-MS/MS Parameters:

-

Chromatography: A rapid chromatographic separation is achieved using a C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.[15]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[13]

-

Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for highly selective quantification.[15]

-

Caption: Workflow for LC-MS/MS analysis of perphenazine metabolites.

B. In Vitro Assays for Functional Activity

1. Receptor Binding Assays

These assays are crucial for determining the affinity of the metabolites for their molecular targets.

-

Principle: Competition binding assays are commonly used, where the ability of the test compound (metabolite) to displace a radiolabeled ligand from its receptor is measured.

-

Methodology:

-

Prepare cell membranes from cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with dopamine D2 or serotonin 5-HT2A receptors).[9]

-

Incubate the membranes with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The data is then used to calculate the Ki value, which represents the affinity of the test compound for the receptor.

-

2. Functional Assays

Functional assays provide information on whether a metabolite acts as an agonist, antagonist, or inverse agonist at a particular receptor.

-

Principle: These assays measure the downstream cellular response following receptor activation or blockade.

-

Examples:

-

cAMP Assays: For G-protein coupled receptors (GPCRs) like dopamine receptors, changes in intracellular cyclic AMP (cAMP) levels can be measured.[16]

-

Second Messenger Assays: For receptors like 5-HT2A that couple to phospholipase C, the accumulation of second messengers like inositol phosphates can be quantified.[17]

-

Reporter Gene Assays: Cells can be engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is responsive to receptor activation.

-

C. In Vivo Models for Assessing Pharmacological Effects

Animal models are indispensable for understanding the in vivo effects of perphenazine metabolites, particularly their potential contribution to therapeutic efficacy and side effects like EPS.[18][19]

-

Models for Antipsychotic Efficacy:

-

Amphetamine- or PCP-induced Hyperlocomotion: The ability of a compound to reverse the hyperlocomotor activity induced by these psychostimulants is a common screen for antipsychotic potential.[18]

-

Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients, and this model assesses the ability of a drug to restore this sensorimotor gating function.[19]

-

-

Models for Extrapyramidal Side Effects (EPS):

-

Catalepsy Test: This test measures the time a rodent remains in an externally imposed, awkward posture and is predictive of the liability of a drug to induce Parkinsonian-like side effects.[18] The induction of catalepsy is often correlated with high D2 receptor occupancy (around 80%) in the striatum.[18]

-

Vacuous Chewing Movements (VCMs): Chronic administration of antipsychotics can induce these oral movements in rodents, which are considered an animal model of tardive dyskinesia.[20]

-

Caption: In vivo models for assessing the activity of perphenazine metabolites.

IV. Conclusion

The metabolites of perphenazine are not merely inactive byproducts but are pharmacologically active compounds with the potential to significantly influence the clinical profile of the parent drug. A comprehensive understanding of their formation, receptor binding profiles, and functional activities is crucial for optimizing antipsychotic therapy and for the development of novel therapeutic agents with improved efficacy and safety profiles. The methodologies outlined in this guide provide a framework for the continued investigation of these unseen contributors to the complex pharmacology of perphenazine. Future research should aim to further elucidate the specific contributions of each metabolite to the therapeutic and adverse effects of perphenazine, ultimately leading to more personalized and effective treatments for individuals with psychotic disorders.

V. References

-

Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Retrieved from --INVALID-LINK--

-

Savi, L., de Souza, G. A., & de Oliveira, A. C. (2011). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 33(1), 74-83.

-

Gobira, P. H., & Prediger, R. D. (2014). An animal model of extrapyramidal side effects induced by antipsychotic drugs: relationship with D2 dopamine receptor occupancy. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 48, 14-23.

-

Patsnap. (2024, July 18). What is the mechanism of Perphenazine? Synapse. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Note: High-Throughput Quantification of Perphenazine in Human Plasma by LC-MS/MS. Retrieved from --INVALID-LINK--

-

Uteshev, V. V. (2025, February 18). The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation. Antioxidants, 14(2), 432.

-

Slawson, M. H., & Urry, F. M. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 57-65). Humana Press.

-

McMillin, G. A., & Juenke, J. M. (2013). Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Methods in molecular biology (Clifton, N.J.), 1065, 247–255.

-

Feng, Y., Bies, R. R., & Bigos, K. L. (2013). Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking. The AAPS journal, 15(4), 1017–1025.

-

MedKoo Biosciences. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

Geyer, M. A., & Ellenbroek, B. A. (2022). Animal models for the evaluation of antipsychotic agents. Fundamental & clinical pharmacology, 37(1), 22-47.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82341, Perphenazine sulfoxide. Retrieved from --INVALID-LINK--

-

Grace, A. A., & Lodge, D. J. (2021). Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets. International Journal of Molecular Sciences, 22(16), 8888.

-

Cayman Chemical. (n.d.). Perphenazine Sulfoxide. Retrieved from --INVALID-LINK--

-

Slawson, M. H., & Urry, F. M. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 1383, 57-65.

-

United States Biological. (n.d.). Perphenazine Sulfoxide CAS: 10078-25-8. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Perphenazine. Retrieved from --INVALID-LINK--

-

ClinPGx. (n.d.). Annotation of FDA Label for perphenazine and CYP2D6. Retrieved from --INVALID-LINK--

-

PharmaCompass. (n.d.). Perphenazine. Retrieved from --INVALID-LINK--

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from --INVALID-LINK--

-

U.S. Food and Drug Administration. (n.d.). Perphenazine Tablets Label. Retrieved from --INVALID-LINK--

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Retrieved from --INVALID-LINK--

-

Borroto-Escuela, D. O., et al. (2022). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 23(11), 5961.

-

Kopra, K., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Chemistry, 11, 1144795.

-

Sweet, R. A., et al. (2000). Pharmacologic profile of perphenazine's metabolites. Journal of clinical psychopharmacology, 20(2), 148–154.

-

Srinija, G. (2022). Method Development and Validation for the Simultaneous Determination of Perphenazine and Amitriptyline in Pure and Marketed Pharmaceutical Dosage Form by using RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research, 7(3), 1-8.

-

Patel, M. J., & Patel, C. N. (2012). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Inventi Rapid: Pharm Analysis & Quality Assurance.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6611263, this compound. Retrieved from --INVALID-LINK--

-

Global Substance Registration System. (n.d.). 7-HYDROXYPERPHENAZINE. Retrieved from --INVALID-LINK--

-

Wójcikowski, J., & Daniel, W. A. (2007). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Pharmacological reports : PR, 59(3), 316–323.

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Perphenazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.

-

ChemicalBook. (n.d.). PERPHENAZINE synthesis. Retrieved from --INVALID-LINK--

-

precisionFDA. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10432233, 7-Hydroxyperphenazine. Retrieved from --INVALID-LINK--

-

Movsisyan, L., et al. (2019). The suggested synthesis route of phenothiazine‐derived compounds. ResearchGate. Retrieved from --INVALID-LINK--

References

- 1. Perphenazine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. medkoo.com [medkoo.com]

- 5. Population Pharmacokinetics of Perphenazine in Schizophrenia Patients from CATIE: Impact of Race and Smoking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Pharmacologic profile of perphenazine's metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. usbio.net [usbio.net]

- 11. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 12. benchchem.com [benchchem.com]

- 13. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 18. scielo.br [scielo.br]

- 19. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]

An Integrated In Silico and In Vitro Strategy for Early-Stage Toxicity Profiling of Dechloroperphenazine

Abstract

This technical guide outlines a comprehensive, tiered strategy for the early-stage toxicity profiling of Dechloroperphenazine, a phenothiazine derivative. Proactive safety assessment is paramount in modern drug discovery to mitigate late-stage attrition, reduce development costs, and minimize reliance on animal testing.[1][2] By integrating predictive in silico modeling with a battery of robust in vitro assays, this guide provides a self-validating framework for identifying potential liabilities associated with cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies described herein are designed to furnish drug development professionals with the critical data needed to make informed go/no-go decisions, embodying the principles of scientific rigor and translational relevance.

Introduction: The Imperative for Early Safety Profiling

Dechloroperphenazine is a chemical analog of perphenazine, a piperazinyl phenothiazine with antipsychotic properties. The phenothiazine class is associated with a range of pharmacological activities and, consequently, potential toxicities. Early identification of these liabilities is a cornerstone of efficient drug development.[3][4] This guide eschews a one-size-fits-all template, instead presenting a logical, tiered workflow tailored to the specific chemical class of Dechloroperphenazine. We begin with computational predictions to forecast potential hazards, followed by a multi-parametric in vitro assessment to generate a robust, human-relevant preliminary safety profile.

Chemical Identity of Dechloroperphenazine

-

Molecular Formula: C₂₁H₂₇N₃OS[5]

-

Molecular Weight: 369.53 g/mol [5]

-

Chemical Class: Phenothiazine

-

Anticipated Metabolism: Based on its structural similarity to other phenothiazines like perphenazine and prochlorperazine, metabolism is expected to proceed via sulfoxidation, N-dealkylation, hydroxylation, and glucuronidation.[6][7][8] These metabolic pathways can potentially lead to the formation of reactive metabolites, a key consideration in toxicity assessment.

Stage 1: In Silico Toxicity Prediction

Before committing resources to wet-lab experiments, computational modeling provides a rapid, cost-effective initial screen.[9][10] Using Quantitative Structure-Activity Relationship (QSAR) models, we can predict the likelihood of various toxicities based on the chemical structure of Dechloroperphenazine.[11]